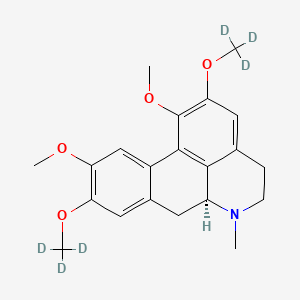
Glaucine-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glaucine-d6 is a deuterated form of glaucine, an aporphine alkaloid. It is chemically known as (6aS)-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline-d6. This compound is primarily used in scientific research due to its bronchodilator and anti-inflammatory properties. It acts as a phosphodiesterase 4 inhibitor and calcium channel blocker, making it useful in various medical and biological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of glaucine-d6 typically involves the deuteration of glaucine. One common method for synthesizing glaucine involves reacting boldine with trimethylphenylammonium chloride and potassium t-butoxide. This reaction yields glaucine, which can then be deuterated to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product. The deuteration step is crucial and requires specialized equipment to handle deuterium gas safely.
Análisis De Reacciones Químicas
Types of Reactions
Glaucine-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different research applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using hydrogen peroxide (H₂O₂) in the presence of ferrous sulfate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride (NaBH₄) under controlled conditions.
Substitution: Substitution reactions can be carried out using various halogenating agents, such as bromine or chlorine, to introduce different functional groups into the molecule.
Major Products
The major products formed from these reactions include norglaucine and various halogenated derivatives of this compound. These derivatives are useful for studying the compound’s biological activity and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Glaucine-d6 has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for studying the behavior of deuterated compounds.
Industry: this compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mecanismo De Acción
Glaucine-d6 exerts its effects by binding to the benzothiazepine site on L-type calcium channels, thereby blocking calcium ion entry into smooth muscle cells. This action prevents muscle contraction, leading to bronchodilation and relaxation of airway smooth muscles . Additionally, this compound inhibits phosphodiesterase 4, reducing the breakdown of cyclic AMP and enhancing anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Boldine: Another aporphine alkaloid with antioxidant properties.
Seco-glaucine: A phenanthrene derivative of glaucine with higher antioxidant activity.
Seco-boldine: A phenanthrene derivative of boldine with enhanced biological activity.
Uniqueness
Glaucine-d6 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies in various research fields. Its dual action as a calcium channel blocker and phosphodiesterase 4 inhibitor makes it particularly valuable in respiratory and anti-inflammatory research.
Propiedades
Fórmula molecular |
C21H25NO4 |
|---|---|
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
(6aS)-1,10-dimethoxy-6-methyl-2,9-bis(trideuteriomethoxy)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |
InChI |
InChI=1S/C21H25NO4/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3/t15-/m0/s1/i2D3,4D3 |
Clave InChI |
RUZIUYOSRDWYQF-LZROVGFOSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)OC([2H])([2H])[2H])N(CCC3=C1)C)OC |
SMILES canónico |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


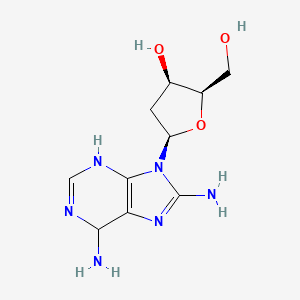
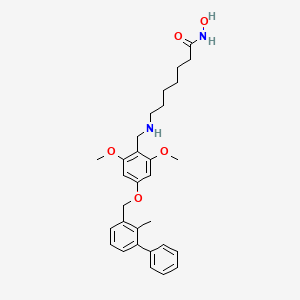
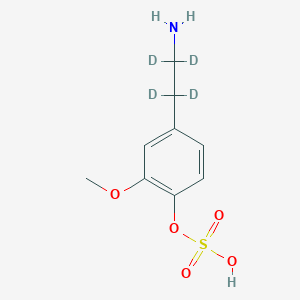
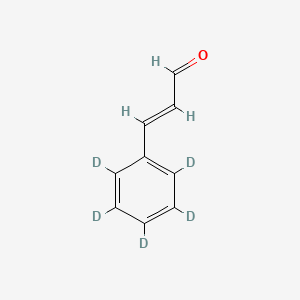
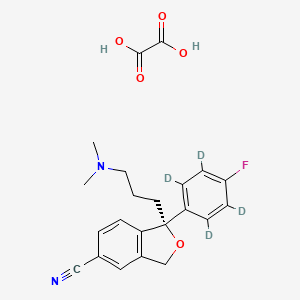
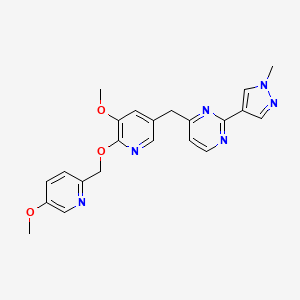
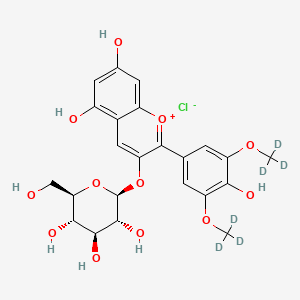
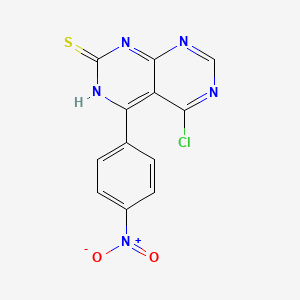
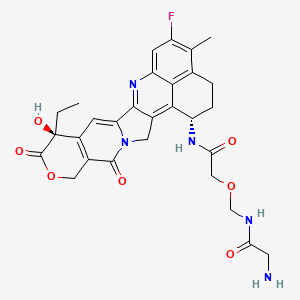

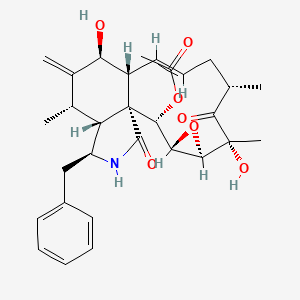
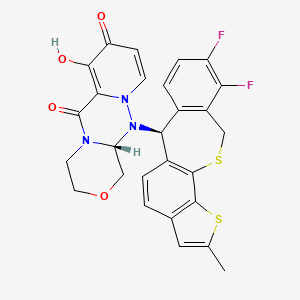
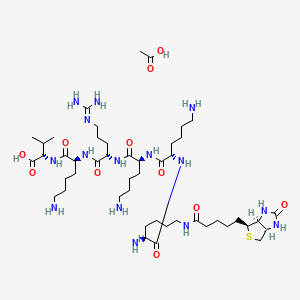
![[[(2R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12410642.png)
